BARIUM ALUMINATE

Description

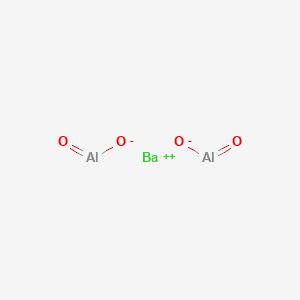

Structure

2D Structure

Properties

CAS No. |

12004-05-6 |

|---|---|

Molecular Formula |

Ba(AlO2)2 Al2BaO4 |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

barium(2+);oxido(oxo)alumane |

InChI |

InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |

InChI Key |

QKYBEKAEVQPNIN-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

Other CAS No. |

12004-05-6 |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Growth of Barium Aluminate Phases

Solid-State Reaction Techniques for Crystalline Barium Aluminates

Solid-state reaction is a conventional and widely employed method for synthesizing crystalline barium aluminates. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired product through diffusion and reaction at the interfaces of the solid particles.

High-Temperature Calcination Processes for Phase Formation

High-temperature calcination is a critical step in the solid-state synthesis of barium aluminates, driving the decomposition of precursors and the subsequent reaction to form various aluminate phases. The process typically involves heating a mixture of barium and aluminum precursors, such as barium carbonate (BaCO₃) and alumina (B75360) (Al₂O₃), at temperatures often exceeding 1000°C. unavarra.es

The formation of different barium aluminate phases is highly dependent on the calcination temperature. For instance, studies have shown the formation of barium monoaluminate (BaAl₂O₄) at temperatures around 900°C. researchgate.net As the temperature increases, further reactions can occur. For example, barium hexaaluminate (BaAl₁₂O₁₉) formation is often observed at temperatures of 1200°C and above. researchgate.netresearchgate.net The transformation to the α-Al₂O₃ phase is also a consideration at high temperatures. researchgate.net The sequence of phase formation can be complex, often involving intermediate phases. Research has indicated that the reaction between BaCO₃ and Al₂O₃ can initially produce BaAl₂O₄, which then reacts with excess Al₂O₃ at higher temperatures to form BaAl₁₂O₁₉. unavarra.esresearchgate.net

The duration of the calcination process also plays a significant role. Longer reaction times at high temperatures are often necessary to ensure the completion of the reaction and to obtain a pure, single-phase product. unavarra.es For example, a heat treatment at 1500°C for 2 hours has been used to synthesize nearly monophasic Ba-β-Al₂O₃. researchgate.net

Stoichiometric Control and Precursor Chemistry

The stoichiometry of the final this compound product is directly dictated by the molar ratio of the barium and aluminum precursors in the initial mixture. researchgate.net Precise control over the starting composition is therefore essential for obtaining the desired phase. Barium aluminates can exist in various stoichiometric compositions, including barium monoaluminate (BaO·Al₂O₃), trithis compound (3BaO·Al₂O₃), and barium hexaaluminate (BaO·6Al₂O₃). researchgate.net

The choice of precursors significantly influences the reaction kinetics and the properties of the final product. Common precursors for solid-state synthesis include:

Barium sources: Barium carbonate (BaCO₃) researchgate.netresearchgate.net, barium oxide (BaO) umich.edu, barium nitrate (B79036) google.com, and barium hydroxide (B78521) google.com.

Aluminum sources: Alumina (Al₂O₃) in its various polymorphic forms (e.g., γ-Al₂O₃) unavarra.esresearchgate.net, aluminum nitrate nonahydrate core.ac.uk, and boehmite (γ-AlOOH) researchgate.netresearchgate.net.

The reactivity of the precursors is a key factor. For instance, using finely powdered and highly reactive precursors can enhance the reaction rate by increasing the surface area available for reaction. bdu.ac.in Mechanical activation, such as ball milling of the precursor mixture, can also lower the decomposition temperature of precursors like BaCO₃ and promote their reaction with Al₂O₃. researchgate.net

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity of the precursor mixture at the atomic level, which can lead to lower synthesis temperatures and the formation of nanostructured materials. unavarra.es

Sol-Gel Methodologies for Nanostructured Barium Aluminates

The sol-gel method is a versatile solution-based technique for synthesizing nanostructured barium aluminates. sumdu.edu.uasumdu.edu.ua This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which is then converted into a "gel" (a solid network containing the liquid phase). Subsequent drying and calcination of the gel yield the final ceramic product. sumdu.edu.ua

The sol-gel process typically utilizes metal alkoxides or metal salts as precursors. For this compound synthesis, common precursors include barium nitrate sumdu.edu.uaup.ac.za, aluminum nitrate nonahydrate core.ac.uksumdu.edu.ua, and a chelating agent like citric acid core.ac.ukup.ac.za or a polymerizing agent like polyvinyl alcohol (PVA). researchgate.net The chelating or polymerizing agent helps to form a stable polymeric network, ensuring a homogeneous distribution of the metal cations. core.ac.uk

The method used to dry the gel significantly impacts the properties of the final this compound product. core.ac.uk Different drying techniques can lead to variations in particle size, morphology, and even the phase composition of the calcined material.

Common drying methods include:

Conventional Heat Treatment: Drying in an oven at a controlled temperature (e.g., 130°C) is a standard method. core.ac.ukresearchgate.net This can result in a crystalline powder composed of large particle agglomerates. core.ac.uk

Microwave Radiation: Microwave-assisted drying can lead to a more uniform distribution of barium in the gel and can promote the formation of barium aluminates at lower temperatures. core.ac.uk The rapid and volumetric heating in microwave processing can result in coarser particles compared to conventional heating. core.ac.uk

Supercritical Drying: This technique can produce aerogels with higher specific surface areas and porosity compared to xerogels obtained through conventional drying. unavarra.es

The choice of drying method affects the decomposition of nitrates and other organic components in the gel, which in turn influences the subsequent phase formation during calcination. core.ac.uk

The sol-gel synthesis of this compound involves a series of phase and structural transformations as the precursor gel is heated. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are often used to study these transformations. core.ac.ukresearchgate.net

Initially, the as-prepared gel is typically amorphous. core.ac.uk Upon heating, the following general sequence of events occurs:

Dehydration and Decomposition: Adsorbed and crystalline water are removed, followed by the decomposition of nitrates and organic components. core.ac.ukaip.org

Formation of Intermediate Phases: As the temperature increases, intermediate phases such as barium carbonate and various alumina polymorphs (e.g., γ-Al₂O₃) may form. hanrimwon.com

Crystallization of this compound: The formation of the desired this compound phase, such as hexagonal BaAl₂O₄, typically begins at temperatures above 800°C. core.ac.ukaip.org The exact crystallization temperature can be lower than in solid-state methods due to the atomic-level mixing achieved in the sol-gel process. researchgate.net

The final crystal structure and phase purity depend on the calcination temperature and time. For example, fully crystalline barium hexaaluminate has been produced at temperatures as low as 1200°C using the sol-gel method. core.ac.uk

Research Findings on this compound Synthesis

| Synthesis Method | Precursors | Key Findings |

| Solid-State Reaction | BaCO₃, Al₂O₃ | Formation of BaAl₂O₄ at ~900°C and BaAl₁₂O₁₉ at ≥1200°C. researchgate.netresearchgate.netresearchgate.net Mechanical activation can lower reaction temperatures. researchgate.net |

| Sol-Gel | Ba(NO₃)₂, Al(NO₃)₃·9H₂O, Citric Acid | Allows for lower synthesis temperatures compared to solid-state methods. researchgate.net The drying method (heat vs. microwave) influences particle size and phase formation dynamics. core.ac.uk |

| Sol-Gel Auto-Combustion | Metal Nitrates, Urea (B33335) | A rapid, low-energy method to produce high-purity, nanocrystalline BaAl₂O₄. sumdu.edu.uasumdu.edu.ua |

| Co-precipitation | Metal Nitrates, Ammonium (B1175870) Carbonate/Bicarbonate | The choice of precipitant affects the precursor phases and the properties of the final aluminate. doi.org |

| Hydrothermal | Barium and Aluminum Nitrates, Urea | Can produce precursors that, upon calcination, yield barium aluminates. unavarra.esresearchgate.net |

Co-precipitation and Homogeneous Precipitation Routes

Co-precipitation is a widely utilized wet-chemical method for synthesizing this compound. This technique involves the simultaneous precipitation of barium and aluminum precursors from a solution, leading to a homogeneous mixture of the components at a molecular level. unavarra.es This homogeneity facilitates the formation of the desired this compound phase at lower calcination temperatures compared to solid-state reactions. unavarra.es

In a typical co-precipitation synthesis of BaAl₂O₄, aqueous solutions of barium nitrate and aluminum nitrate are used as precursors. iitbhu.ac.in A precipitating agent, such as ammonium carbonate or ammonia (B1221849) solution, is added to the mixed metal nitrate solution under controlled pH and temperature to induce the formation of a precipitate. iitbhu.ac.inacs.org For instance, one method involves the drop-wise addition of a 25% ammonia solution to a solution containing barium nitrate and aluminum nitrate (in a 1:2 molar ratio) at 40°C with constant stirring until a final pH of 10-11 is achieved. iitbhu.ac.in The resulting suspension is then aged, filtered, washed, dried, and finally calcined to obtain the BaAl₂O₄ powder. iitbhu.ac.in The calcination temperature is a critical parameter; for example, a calcination temperature of 600°C has been identified as suitable for the formation of the BaAl₂O₄ phase from a co-precipitated precursor. iitbhu.ac.in

Homogeneous precipitation is a variation of the precipitation method where the precipitating agent is generated in-situ throughout the solution, leading to more uniform particle size and morphology. For example, Fe-doped BaAl₂O₄ nanoparticles have been prepared via a homogeneous precipitation method, resulting in particles with an average size of 32 nm. niscair.res.in In this process, a solution of barium chloride, ferric chloride, and aluminum chloride is mixed with a solution of 2-amino ethanol, leading to the formation of a gel which is then filtered, washed, dried, and calcinated at 700°C for 2 hours. niscair.res.in

The choice of precipitant can also influence the final product. A comparative study on the synthesis of barium-calcium-aluminates using ammonium carbonate (AC) and ammonium hydrogen carbonate (AHC) as precipitants revealed that the AC precipitant facilitated the formation of NH₄Al(OH)₂CO₃ and barium calcium carbonate in the precursor, while the AHC precipitant resulted in an amorphous γ-AlOOH phase and carbonate. doi.org Both precursors, however, converted to the desired aluminate phase after sintering at 1200°C. doi.org

Table 1: Comparison of Co-precipitation Parameters for this compound Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Precursors | Barium nitrate, Aluminum nitrate nonahydrate | iitbhu.ac.in |

| Precipitant | 25% Ammonia solution | iitbhu.ac.in |

| pH | 10-11 | iitbhu.ac.in |

| Temperature | 40°C | iitbhu.ac.in |

| Aging Time | 6 hours | iitbhu.ac.in |

| Calcination Temp. | 600°C for 4 hours | iitbhu.ac.in |

| Final Product | BaAl₂O₄ | iitbhu.ac.in |

| Precursors | Barium chloride, Ferric chloride, Aluminum chloride | niscair.res.in |

| Precipitant | 2-amino ethanol | niscair.res.in |

| Calcination Temp. | 700°C for 2 hours | niscair.res.in |

| Final Product | Fe-doped BaAl₂O₄ | niscair.res.in |

| Precursors | Ba(NO₃)₂, Ca(NO₃)₂, Al(NO₃)₃ | doi.org |

| Precipitants | Ammonium carbonate (AC), Ammonium hydrogen carbonate (AHC) | doi.org |

| pH (final solution) | 8.6 (AC), 7.4 (AHC) | doi.org |

| Temperature | 60°C | doi.org |

| Sintering Temp. | 1200°C | doi.org |

| Final Product | Ba₃CaAl₂O₇ | doi.org |

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These methods offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal synthesis of this compound typically involves heating a mixed aqueous solution of barium and aluminum salts, often in the presence of a precipitating agent or a surfactant, in a sealed autoclave. For instance, single crystalline BaAl₂O₄ nanoplatelets have been synthesized through a facile hydrothermal treatment of a mixed solution of barium nitrate and aluminum nitrate in the presence of surfactants, followed by post-growth annealing. tsijournals.com Another study demonstrated the synthesis of nanosized (10–30 nm) hexagonal barium monoaluminate by calcination of precursors obtained through hydrolytic precipitation from a mixed solution of barium and aluminum nitrates with urea at 180°C. nmlindia.org The process involves the initial formation of barium carbonate and boehmite, which then transform into barium monoaluminate at higher calcination temperatures (around 1000-1200°C). nmlindia.org

Six different this compound hydrates have been prepared using methods that include precipitation from supersaturated solutions and hydrothermal synthesis. nist.gov For example, BaO·Al₂O₃·2H₂O and BaO·Al₂O₃·H₂O were prepared hydrothermally. nist.gov

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents. This allows for the synthesis of materials that may not be stable in water or for achieving different morphologies. For example, Ba-doped CeO₂ nanopowders have been prepared via a solvothermal process in an ethylene (B1197577) glycol solution at temperatures between 210°C and 230°C for 6 hours. scientific.net This method yielded spherical nanopowders with an average size below 10 nm. scientific.net

Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis of this compound

| Method | Precursors | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Barium nitrate, Aluminum nitrate, Surfactants | Facile hydrothermal treatment, post-growth annealing | Single crystalline BaAl₂O₄ nanoplatelets | Shape-dependent phosphorescence properties can be examined. | tsijournals.com |

| Hydrothermal | Barium nitrate, Aluminum nitrate, Urea | Hydrolytic precipitation at 180°C, then calcination | Nanosized (10-30 nm) hexagonal BaAl₂O₄ | Formation of BaCO₃ and boehmite precursors, conversion to BaAl₂O₄ at 1000-1200°C. | nmlindia.org |

| Hydrothermal | - | - | BaO·Al₂O₃·2H₂O, BaO·Al₂O₃·H₂O | Two lower hydrates of this compound were prepared. | nist.gov |

| Solvothermal | Metal nitrates, Ammonium hydroxide, Ethylene glycol | 210-230°C for 6 hours | Spherical Ba-doped CeO₂ nanopowders (<10 nm) | Synthesis is possible under mild temperature and pressure in ethylene glycol. | scientific.net |

Combustion Synthesis Methods

Combustion synthesis is a time- and energy-efficient method for producing a wide range of materials, including phosphors. This method utilizes a highly exothermic redox reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea). The heat generated during the reaction is often sufficient to sustain the reaction and lead to the formation of the desired crystalline product in a very short time. aip.org

The urea combustion method is particularly effective for preparing phosphor materials. aip.org The process involves dissolving metal nitrates and urea in water to form a homogeneous solution. This solution is then heated, leading to dehydration and subsequent ignition of the mixture. The combustion reaction is typically rapid and results in a voluminous, foamy product.

For instance, europium-doped barium magnesium aluminate (BaMgAl₁₀O₁₇:Eu²⁺) blue phosphors have been prepared via a solution combustion method at 550°C using urea as a fuel. aip.orgiaea.org This method yielded a pure crystalline phase of BaMgAl₁₀O₁₇ with a crystallite size of about 40 nm, although an intermediate phase of BaAl₂O₄ was also observed. aip.orgiaea.org Similarly, Eu²⁺ and Dy³⁺ co-doped calcium, barium, and strontium aluminate phosphors have been synthesized at an initiating combustion temperature of 500°C with urea as the fuel. ufs.ac.za The combustion method is considered more efficient than solid-state or sol-gel methods as it requires lower temperatures (500-600°C) and a much shorter reaction time (around 5 minutes). ufs.ac.za Another example is the preparation of red-emitting BaAl₂O₄:Cr³⁺ phosphor material by a urea combustion route, which took only 5 minutes. nju.edu.cn

Table 3: Parameters for Urea Combustion Synthesis of this compound Phosphors

| Phosphor Material | Dopants | Initiating Temp. | Fuel | Key Findings | Reference |

|---|---|---|---|---|---|

| BaMgAl₁₀O₁₇ | Eu²⁺ | 550°C | Urea | Formation of pure crystalline phase with 40 nm crystallite size. | aip.orgiaea.org |

| BaAl₂O₄ | Eu²⁺, Dy³⁺ | 500°C | Urea | Efficient synthesis at low temperature and short time. | ufs.ac.za |

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process where a highly exothermic reaction, once initiated by a local heat source, propagates through the reactants in the form of a combustion wave. unipv.it This method is characterized by extremely high temperatures (up to 3000 K) and rapid reaction rates (up to 25 cm/s), making it an energy-efficient route for synthesizing various materials, including intermetallics, ceramics, and composites. unipv.it

The SHS method has been successfully employed to synthesize Eu²⁺ doped this compound (BaAl₂O₄:Eu²⁺) and strontium aluminate (SrAl₂O₄:Eu²⁺) phosphors. scientific.net The reactions were conducted in an SHS reactor under a static argon gas atmosphere. scientific.netresearchgate.net The resulting BaAl₂O₄:Eu²⁺ phosphor exhibited broad-band UV-excited luminescence in the green region, peaking at 501 nm. scientific.net The optimal doping concentration of Eu²⁺ was found to be 10.5 mol% for BaAl₂O₄:Eu²⁺. scientific.net Similarly, Eu²⁺ and Dy³⁺ co-doped BaAl₂O₄ phosphors have been prepared by an in-situ SHS method, showing green emission at 503 nm. scientific.net

The SHS method can also be used to produce composite materials. For example, barium titanate-barium aluminate composites have been prepared from a BaO₂-TiO₂-Al reactant system in an SHS reactor under an argon atmosphere. researchgate.net

Microwave-Assisted Synthesis and its Impact on Reaction Kinetics

Microwave-assisted synthesis has emerged as a promising technique for accelerating chemical reactions and preparing materials with unique properties. acs.org Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct interaction of microwaves with the material, leading to rapid and volumetric heating. acs.org This can result in significantly shorter reaction times, higher reaction rates, and improved product yields. acs.orgnih.gov

The application of microwaves in the synthesis of this compound and related materials has been shown to have a significant impact on reaction kinetics. For instance, in the microwave-assisted transesterification of oil using a barium oxide (BaO) catalyst, the reaction rate constant was found to be two orders of magnitude higher than that of the conventional reaction. frontiersin.org This enhancement is often attributed to the formation of "hot spots" on the catalyst surface, where the temperature is significantly higher than the bulk temperature. frontiersin.org

In the context of phosphor synthesis, microwave radiation has been used in the treatment of gels for preparing this compound-based luminescent materials. core.ac.uk The use of microwaves led to the coarsening of particles to sizes of 350-550 nm. core.ac.uk

Studies on the microwave-assisted synthesis of BaTiO₃ from hydrate (B1144303) precursors have shown that BaTiO₃ powders can be synthesized at temperatures as low as 100°C. nih.gov The kinetics of the reaction were found to be diffusion-controlled under microwave heating, whereas they were interface-controlled under conventional heating. nih.gov The enhanced reaction kinetics under microwave irradiation were attributed to the generation of charged radicals, such as OH⁻ groups, which were identified through real-time charge flux measurements and spectroscopic analysis. nih.gov The microwave leaching of rare earth elements from waste phosphors, including barium magnesium aluminate, has also been shown to be more efficient than conventional heating, with lower activation energies and shorter reaction times. mdpi.com

Table 4: Impact of Microwave-Assisted Synthesis on Reaction Kinetics

| System | Observation | Impact on Kinetics | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Transesterification on BaO catalyst | Reaction rate constant two orders of magnitude higher than conventional method. | Significant acceleration of reaction. | Formation of "hot spots" on catalyst surface. | frontiersin.org |

| BaTiO₃ synthesis from hydrate precursors | Synthesis at 100°C; diffusion-controlled reaction. | Lower reaction temperature and altered reaction mechanism compared to conventional heating. | Generation of charged radicals (OH⁻) by microwave interaction with precursors. | nih.gov |

| Leaching of Y and Eu from waste phosphors | Reduced reaction time and activation energy compared to conventional heating. | Enhanced leaching efficiency. | Microwave heating strengthens the reaction and reduces activation energy. | mdpi.com |

Crystallography and Structural Elucidation of Barium Aluminate Phases

Polymorphism and Crystalline Phase Identification

Barium aluminate (BaAl2O4) exhibits polymorphism, meaning it can exist in different crystal structures. The most common forms are hexagonal and monoclinic. brunel.ac.ukresearchgate.netdoi.org The identification of these phases is typically carried out using X-ray diffraction (XRD), which provides a unique fingerprint for each crystal structure. rsc.orgresearchgate.netup.ac.za

The hexagonal phase of this compound is a well-studied crystalline form. rsc.orgresearchgate.netup.ac.za It is often the subject of research due to its interesting properties and structural characteristics.

The hexagonal form of BaAl2O4 is classified as a "stuffed tridymite" structure. researchgate.nettandfonline.comresearchgate.netyu.edu.jo This structure is composed of a three-dimensional network of corner-sharing AlO4 tetrahedra. researchgate.nettandfonline.comresearchgate.net This network creates hexagonal channels, and within these channels, the barium ions (Ba2+) are located. tandfonline.comresearchgate.net The term "stuffed" refers to the presence of these barium ions within the tridymite-like framework of alumina (B75360) tetrahedra.

Depending on the specific conditions, hexagonal this compound can crystallize in different space groups, which describe the symmetry of the crystal lattice. The high-temperature paraelectric phase of BaAl2O4 is often described by the space group P6₃22. researchgate.nettandfonline.com However, at room temperature, a ferroelectric phase with the space group P6₃ is commonly observed. rsc.orgresearchgate.nettandfonline.comirb.hr This P6₃ structure can be considered a superstructure of the P6₃22 parent structure. researchgate.net The transition between these two phases is a subject of scientific interest and is characterized by a tilting of the AlO4 tetrahedra. tandfonline.com Some studies also indicate that the local structure within nano-domains might be orthorhombic or monoclinic, suggesting a more complex structural picture than a simple macroscopic average. brunel.ac.ukresearchgate.net

| Phase | Space Group | Key Characteristics |

|---|---|---|

| High-Temperature (Paraelectric) | P6₃22 | Parent structure. researchgate.net |

| Room Temperature (Ferroelectric) | P6₃ | Characterized by tilting of AlO₄ tetrahedra. tandfonline.com Considered a superstructure of P6₃22. researchgate.net |

The lattice parameters define the size and shape of the unit cell of a crystal. For hexagonal BaAl2O4, these parameters are crucial for confirming the phase and understanding its structural details. Different studies have reported slightly varying lattice parameters, which can be influenced by the synthesis method and any dopants present. up.ac.zairb.hr

For the P6₃22 space group, reported lattice constants are approximately a = 5.2211(1) Å and c = 8.7898(1) Å. researchgate.netirb.hr For the P6₃ space group, which represents a doubled unit cell in the a and b directions, the lattice constants are approximately a = 10.449(1) Å and c = 8.793(1) Å. irb.hr Another study reported lattice parameters of a = 10.48 Å and c = 8.81 Å for the P6₃ space group. materialsproject.org The determination of these parameters is typically done through Rietveld refinement of X-ray diffraction data.

| Space Group | a (Å) | c (Å) | Source |

|---|---|---|---|

| P6₃22 | 5.2211(1) | 8.7898(1) | researchgate.netirb.hr |

| P6₃ | 10.449(1) | 8.793(1) | irb.hr |

| P6₃ | 10.48 | 8.81 | materialsproject.org |

| P6₃ | 1.035 | 0.870 | up.ac.za |

While the hexagonal form is common, this compound can also adopt a monoclinic crystal structure. brunel.ac.ukdoi.org This is particularly observed in solid solutions with strontium aluminate (SrAl2O4), where the structure can transition from hexagonal to monoclinic as the strontium content increases. brunel.ac.uk The monoclinic phase of aluminates is often described by the space group P2₁. doi.orgresearchgate.netscientific.net For instance, in the BaₓEu₁₋ₓAl₂O₄ system, a phase transition from monoclinic (P2₁) to hexagonal (P6₃) is observed with increasing barium content. doi.org Some research suggests that even in what appears to be hexagonal BaAl2O4, the local symmetry of nano-domains could be monoclinic. brunel.ac.ukresearchgate.net

Barium hexaaluminate (BaAl₁₂O₁₉) is another important compound in the this compound family. It possesses a layered structure and is known for its high thermal stability. researchgate.netosti.govrsc.org

Hydrated Barium Aluminates (e.g., Ba2[Al2(OH)10])

Hydrated barium aluminates represent a class of compounds where water molecules or hydroxyl groups are incorporated into the crystal lattice. An example is dibarium dialuminate decahydroxide, Ba2[Al2(OH)10]. The structure of this hydrated phase is notably different from its anhydrous counterparts, primarily due to the presence of complex anionic groups.

Other Stoichiometric this compound Compounds (e.g., Ba3Al2O6, Ba3CaAl2O7, Ba5CaAl4O12)

Beyond the more common this compound phases, other stoichiometric compounds exist, some of which incorporate additional cations. These include tribarium dialuminate (Ba3Al2O6), as well as more complex structures like Ba3CaAl2O7 and Ba5CaAl4O12.

Ba3Al2O6 : Tribarium dialuminate is considered a cementitious compound. Its structure is related to the cubic perovskite structure.

Ba3CaAl2O7 and Ba5CaAl4O12 : The incorporation of other alkaline earth cations like calcium can lead to the formation of mixed-cation barium aluminates. These compounds exhibit complex crystal structures and are of interest for their potential luminescent properties when doped with activator ions.

| Compound | Formula | Crystal System | Space Group |

| Tribarium dialuminate | Ba3Al2O6 | Cubic | Pa3̅ |

| --- | Ba3CaAl2O7 | --- | --- |

| --- | Ba5CaAl4O12 | --- | --- |

Advanced Structural Refinement Methodologies

The precise determination of the crystal structures of this compound phases relies on advanced analytical techniques. These methods are crucial for understanding the atomic arrangements, bond lengths, and angles that define the crystallographic nature of these materials.

Rietveld refinement is a powerful technique used for the analysis of powder X-ray diffraction (PXRD) data. It is widely applied to barium aluminates to obtain detailed structural information from polycrystalline samples. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a proposed crystal structure model. Through this process, lattice parameters, atomic positions, and site occupancies can be refined to a high degree of accuracy. Rietveld analysis has been instrumental in characterizing the various polymorphs of this compound and in studying phase transitions as a function of temperature. For instance, it has been used to confirm the hexagonal structure of BaAl2O4 at room temperature and to analyze the structural changes that occur upon heating.

For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive method. This technique provides the most precise information on atomic coordinates, thermal displacement parameters, and bond distances and angles. While growing single crystals of barium aluminates can be challenging due to their high melting points, successful studies have provided invaluable insights into their complex structures. For example, single-crystal studies have been essential in resolving the stuffed tridymite-type framework of BaAl2O4, revealing the ordered arrangement of AlO4 tetrahedra and the location of the barium atoms within the channels of the structure.

Local Structural Environment and Coordination Chemistry

The local structural environment and coordination chemistry of the constituent ions are fundamental to understanding the properties of barium aluminates. In the various this compound phases, aluminum is typically found in tetrahedral coordination with oxygen, forming AlO4 tetrahedra. These tetrahedra are the basic building blocks of the aluminate framework.

Coordination Polyhedra of Barium and Aluminum

In the most common this compound phase, BaAl₂O₄, the structure is a stuffed-tridymite derivative. researchgate.net This structure consists of a three-dimensional framework built from corner-sharing AlO₄ tetrahedra. researchgate.net The aluminum ions are in four-fold coordination with oxygen, forming these characteristic tetrahedral units. materialsproject.orgmaterialsproject.org The Al-O bond lengths within these tetrahedra are typically in the range of 1.74 to 1.76 Å. materialsproject.orgmaterialsproject.org This framework of AlO₄ tetrahedra creates tunnels or channels running through the structure. researchgate.net

The larger barium cations are located within these channels, "stuffing" the tridymite-like framework. researchgate.net The coordination of the barium ion is more complex and can vary depending on the specific polymorph and preparation conditions. In the hexagonal P6₃22 space group, the Ba²⁺ ion is bonded to nine oxygen atoms in a distorted geometry. materialsproject.org For the P6₃ space group, two inequivalent Ba²⁺ sites exist. One site features Ba²⁺ in an 8-coordinate geometry, while the other is 9-coordinated. materialsproject.org Across these sites, Ba-O bond distances can range from approximately 2.69 to 3.21 Å. materialsproject.orgirb.hr This nine-fold coordination for barium is a recurring feature in BaAl₂O₄. researchgate.netresearchgate.net

Other this compound phases exhibit different coordination environments. In the complex mixed-anion aluminate, Ba₈[Al₃O₁₀][AlO₄], aluminum exists in both isolated AlO₄ tetrahedra and as Al₃O₁₀ trimers. cambridge.orggeoscienceworld.org In this structure, there are seven distinct crystallographic sites for barium, with coordination numbers ranging from six to nine. cambridge.orggeoscienceworld.org In barium hexaaluminate (Ba₀.₇₉Al₁₀.₉O₁₇.₁₄), which has a β-alumina type structure, the barium ion is located at a specific 6h site. capes.gov.br Conversely, in certain hydrated barium aluminates, such as α-Ba₂[Al₄(OH)₁₆] and Ba₂[Al₂(OH)₁₀], the aluminum ions are found in octahedral coordination, forming Al(OH)₆ units that share edges to create complex anions. iucr.orgiucr.org

| Compound/Phase | Cation | Coordination Number | Coordination Geometry / Polyhedron | Source(s) |

| BaAl₂O₄ (P6₃ space group) | Ba²⁺ (Site 1) | 8 | - | materialsproject.org |

| Ba²⁺ (Site 2) | 9 | Distorted q6 | materialsproject.org | |

| Al³⁺ | 4 | AlO₄ Tetrahedra | materialsproject.org | |

| BaAl₂O₄ (P6₃22 space group) | Ba²⁺ | 9 | Distorted q6 | researchgate.netmaterialsproject.org |

| Al³⁺ | 4 | AlO₄ Tetrahedra | researchgate.netmaterialsproject.org | |

| Ba₃Al₂O₆ | Al³⁺ | 4 | AlO₄ Tetrahedra (in 12-membered rings) | researchgate.net |

| Ba₈[Al₃O₁₀][AlO₄] | Ba²⁺ | 6 to 9 | - | cambridge.orggeoscienceworld.org |

| Al³⁺ | 4 | AlO₄ Tetrahedra and Al₃O₁₀ trimers | cambridge.orggeoscienceworld.org | |

| Ba₀.₇₉Al₁₀.₉O₁₇.₁₄ (Hexaaluminate) | Ba²⁺ | - | Located at 6h site near Beevers-Ross site | capes.gov.br |

| α-Ba₂[Al₄(OH)₁₆] (Hydrate) | Ba²⁺ | 10 | Irregular | iucr.org |

| Al³⁺ | 6 | Al(OH)₆ Octahedra | iucr.org | |

| Ba₂[Al₂(OH)₁₀] (Hydrate) | Al³⁺ | 6 | Al(OH)₆ Octahedra | iucr.org |

| Ba₄Al₇Li₂₈.₀₈O₂₆.₉₂N₁.₀₈ | Ba²⁺ | 10 | - | acs.orgnih.gov |

| Al³⁺ | 4 | AlO₃N/AlO₄ Tetrahedra | acs.orgnih.gov |

Site Occupancy Factors and Cation Distribution

Site Occupancy Factor (SOF) is a crystallographic parameter that describes the fraction of a specific atomic site that is occupied by a particular type of atom. In an ideal, perfectly ordered crystal, all sites are fully occupied (SOF = 1.0). However, in many real materials, including various barium aluminates, sites can be partially occupied (SOF < 1.0) or occupied by a mixture of different cations. This leads to compositional variations, non-stoichiometry, and structural disorder. The study of SOF and cation distribution is crucial for understanding the structure-property relationships in these materials.

A clear example of partial occupancy is found in a barium silico-aluminate phase with the stoichiometry Ba₁₃.₃₅Al₃₀.₇Si₅.₃O₇₀. unige.ch In its crystal structure, one of the barium sites (a Wyckoff 2a site) is only partially filled, with a refined site occupation factor of approximately 0.67, meaning about one-third of these positions are vacant. unige.ch

Cation distribution becomes particularly important in doped or substituted aluminates. This compound structures often possess multiple, crystallographically distinct sites for both barium and aluminum, making them versatile hosts for various dopant ions. irb.hr For instance, the BaAl₂O₄ structure (P6₃ space group) has two different Ba²⁺ sites and four different Al³⁺ sites. researchgate.netirb.hr When dopants are introduced, they may preferentially occupy certain sites over others. This preferential substitution is governed by factors like ionic radius, charge balance, and the local coordination environment of the site.

Similarly, in materials with a stuffed-tridymite structure, the distribution of cations within the tetrahedral framework and in the interstitial channels can lead to different superstructures and symmetries. acs.org In Ba(Co₁₋ₓZnₓ)SiO₄, which has a stuffed-tridymite structure related to barium aluminates, the Co²⁺ and Zn²⁺ ions share occupancy of the tetrahedral sites, while the Ba²⁺ ions occupy three distinct sites within the channels. cambridge.org The homogeneous distribution of cations at a molecular level is a key objective in precursor-based synthesis methods to ensure the formation of a pure, homogeneous ceramic material. umich.edu

The determination of site occupancy and cation distribution is typically accomplished through detailed analysis of diffraction data (X-ray or neutron) using techniques like Rietveld refinement, where the SOF is a refinable parameter. unige.chacs.org This analysis reveals whether sites are fully or partially occupied and can unravel how different elements are distributed throughout the crystal lattice. osti.gov

| Compound System | Phenomenon | Description | Source(s) |

| Ba₁₃.₃₅Al₃₀.₇Si₅.₃O₇₀ | Partial Site Occupancy | A specific Ba²⁺ site (Wyckoff 2a) is partially occupied with a Site Occupancy Factor (SOF) of ~0.67. | unige.ch |

| BaFeₓAl₁₂₋ₓO₁₉ | Preferential Cation Distribution | Fe³⁺ dopants preferentially substitute for Al³⁺ at the 2a (octahedral) and 12k (tetrahedral) crystallographic sites. | acs.orgcapes.gov.br |

| BaAl₂O₄ (P6₃) | Multiple Host Sites | Features two structurally inequivalent Ba²⁺ sites and four distinct Al³⁺ sites, allowing for versatile doping possibilities. | researchgate.netirb.hr |

| Ba₀.₇₉Al₁₀.₉O₁₇.₁₄ | Non-stoichiometry | The non-stoichiometric composition implies vacancies or partial occupancies. Ba²⁺ ions were detected only at the 6h site. | capes.gov.br |

| Stuffed Tridymites | Cation Ordering | The ordering of different cations on the tetrahedral framework sites and the A-sites within the channels influences the overall symmetry and structure. | acs.org |

Phase Transitions and Thermodynamic Stability Relationships

Thermal Stability and Decomposition Pathways of Barium Aluminates

Barium aluminates exhibit notable thermal stability, a crucial property for their application in high-temperature environments such as refractory materials. nih.govresearchgate.net The decomposition and phase transformation behavior of barium aluminates are influenced by factors like temperature, atmosphere, and the initial composition of the precursors.

The synthesis of barium aluminates often involves the solid-state reaction between barium carbonate (BaCO3) and alumina (B75360) (Al2O3). The decomposition of BaCO3 typically begins around 800°C. e-tarjome.com As the temperature increases, the resulting barium oxide (BaO) reacts with Al2O3 to form various barium aluminate phases. For instance, in the synthesis of barium hexaaluminate (BaAl12O19), monothis compound (BaAl2O4) often forms as an intermediate phase at lower temperatures. ias.ac.in This BaAl2O4 then reacts with excess alumina at higher temperatures to form the final hexa-aluminate phase.

Studies have shown that the thermal stability of alumina can be enhanced by the addition of barium. researchgate.netbibliotekanauki.pl Barium species, particularly dispersed baria, can retard the loss of specific surface area and the transformation of alumina to its α-phase at high temperatures. researchgate.net The formation of barium hexa-aluminate, known for its high thermal stability, also contributes to this stabilization. acs.org

The thermal decomposition pathways can be complex and may involve several intermediate phases. For example, in the BaO-CaO-Al2O3 system, the thermal decomposition of the initial impregnate can lead to the formation of BaO, which then reacts to form various mixed aluminates. nasa.gov The specific decomposition reactions and the resulting phases depend on the stoichiometry of the starting materials and the processing conditions. nasa.gov

Table 1: Thermal Decomposition and Phase Formation of Barium Aluminates

| Starting Materials | Temperature (°C) | Observed Phases | Key Observations |

| BaCO3 and Al2O3 | 800 | BaCO3, Al2O3, trace BaAl2O4 | Initial decomposition of BaCO3 and formation of BaAl2O4 begins. e-tarjome.com |

| BaCO3 and Al2O3 | 900 | BaAl2O4, BaCO3, Al2O3 | Increased formation of BaAl2O4. e-tarjome.com |

| BaCO3 and Al2O3 | 1200 | BaAl2O4 | Single phase BaAl2O4 is observed. e-tarjome.comresearchgate.net |

| BaCO3 and Al2O3 | 1400 | BaAl2O4, α-Al2O3 | BaAl2O4 remains the major phase. researchgate.net |

| BaCO3 and Al2O3 (Ba/Al ratio ≥1:6) | 1400 | BaAl2O4, α-Al2O3, Ba-β-Al2O3 | Formation of barium hexa-aluminate becomes more prominent. researchgate.net |

High-Temperature Phase Transformations

Nucleation and Growth Dynamics of Crystalline Phases

The formation of crystalline this compound phases from amorphous or precursor materials is governed by nucleation and growth processes. In sol-gel synthesis, for example, samples can be X-ray amorphous up to 800°C. core.ac.ukaip.org However, the nucleation of the main BaAl2O4 phase can be detected as early as 650°C, with the formation of hexagonal this compound occurring at 800°C. core.ac.ukaip.org

The growth of crystalline phases is a dynamic process influenced by temperature and time. Molecular dynamics simulations have been employed to study the kinetics of spontaneous, homogeneous nucleation and growth of crystals in supercooled liquids, providing insights into the early stages of crystallization. weebly.com For barium sulfate, another barium compound, the crystal habit is significantly influenced by supersaturation and mixing ratios, with different morphologies observed under different conditions. rsc.org The presence of additives can also markedly alter crystal morphology, for instance, inducing the formation of needle-like bundles or hollow cones. rsc.org

In the case of barium titanate, another perovskite-related material, multiple nucleation events can occur on the surface of colloidal precursor particles. researchgate.net These nanocrystallites can then self-orient and grow through processes like Ostwald ripening. researchgate.net The specific morphology of the final crystals is often controlled by the selective adsorption of molecules onto certain crystal planes, which inhibits growth on those surfaces. researchgate.net

Influence of Annealing Temperature on Crystallite Size

For instance, in the preparation of BaAl2O4:Eu2+/Eu3+ phosphors, the average crystallite size, as determined by the Scherrer equation, was found to increase from 45 nm to 109 nm as the annealing temperature was raised from 900°C to 1300°C. rsc.org This increase in crystallite size is accompanied by a decrease in lattice strain, indicating improved crystallinity. rsc.org Field emission scanning electron microscopy (FE-SEM) analysis further confirms this trend, showing an increase in particle size with higher annealing temperatures due to sintering effects. rsc.org

This relationship between annealing temperature and crystallite size is not unique to this compound. Similar trends have been observed in other materials like barium hexaferrite and peroxo-titanate nanotubes. naturalspublishing.commdpi.com In barium hexaferrite, increasing the annealing temperature from 900°C to 1200°C resulted in grain growth and the formation of a single-phase material. naturalspublishing.com For peroxo-titanate nanotubes, the crystallite size of the anatase phase increased from approximately 13 nm at 350°C to 19 nm at 460°C. mdpi.com

Table 2: Effect of Annealing Temperature on this compound Crystallite Size

| Annealing Temperature (°C) | Average Crystallite Size (nm) | Average Particle Size (nm) |

| 900 | 45 | 44 |

| 1000 | 67 | 98 |

| 1100 | 83 | 110 |

| 1200 | 101 | 367 |

| 1300 | 109 | 600 |

| Data sourced from a study on Eu-doped BaAl2O4 phosphors. rsc.org |

Low-Temperature Phase Transitions (e.g., Ferroelectric-Paraelectric Transitions)

This compound (BaAl2O4) undergoes a ferroelectric-paraelectric phase transition at temperatures significantly above room temperature. researchgate.net This transition has been studied using various techniques, including X-ray diffraction (XRD), electron diffraction, and infrared (IR) spectroscopy. researchgate.net The transition temperature is reported to be in the range of 400 to 450 K. researchgate.net

The ferroelectric phase of BaAl2O4 possesses a hexagonal crystal structure with the space group P63, while the high-temperature paraelectric phase has the space group P6322. tandfonline.comresearchgate.net The transition from the paraelectric to the ferroelectric phase is accompanied by a doubling of the unit cell dimensions in the a-b plane. tandfonline.comresearchgate.net This transition is reversible and occurs over a wide temperature range, with fluctuating interfaces. tandfonline.comresearchgate.net

The structural difference between the two phases primarily lies in the arrangement of the Al-O strings along the c-axis. tandfonline.comresearchgate.net In the paraelectric phase, all these strings are equivalent. In contrast, the ferroelectric phase exhibits an ordered arrangement of alternating straight and corrugated strings, leading to the doubling of the a and b cell parameters. tandfonline.comresearchgate.net

Group theoretical analysis has shown that the spontaneous polarization in BaAl2O4 arises from a secondary order parameter, which explains its small value, a characteristic of improper ferroelectrics. aps.org First-principles calculations have confirmed that a primary order parameter becomes unstable at the transition temperature, driving the secondary order parameters to non-zero values through coupling. aps.org

For comparison, barium titanate (BaTiO3), a well-known ferroelectric material, undergoes a sequence of phase transitions from cubic to tetragonal, then to orthorhombic, and finally to rhombohedral upon cooling. mdpi.comrsc.org The ferroelectric to paraelectric (tetragonal to cubic) transition in bulk BaTiO3 occurs at around 393 K. rsc.org

Influence of Compositional Modifications on Phase Stability

The phase stability of barium aluminates can be significantly influenced by compositional modifications, such as the substitution of cations or the variation of the Ba/Al ratio. These modifications can lead to the formation of different phases and alter the transition temperatures.

In the BaAl2O4-SrAl2O4 solid solution, the substitution of barium with strontium affects the ferroelectric-paraelectric phase transition. researchgate.net The transition temperature is dependent on the composition. researchgate.net Similarly, the partial substitution of Al3+ with Fe3+ in BaAl2O4 can lead to the formation of new modulated structures. researchgate.net

The ratio of barium to aluminum is a critical factor in determining the resulting this compound phases. researchgate.net At a Ba/Al ratio of 1:2, pure monothis compound (BaAl2O4) is typically formed. researchgate.net When the ratio is 1:12, β-barium hexa-aluminate (Ba-β-Al2O3) is the predominant phase. researchgate.net Varying the Ba/Al ratio between these values can lead to mixtures of phases. researchgate.net For instance, at 1200°C, BaAl2O4 is the major phase regardless of the Ba/Al ratio, but at 1400°C, with a Ba/Al ratio of ≥1:6, the formation of Ba-β-Al2O3 becomes more prominent. researchgate.net

The addition of other oxides can also influence phase formation. For example, the addition of SiO2 to a this compound system can lead to the formation of barium aluminum silicate (B1173343) (celsian, BaAl2Si2O8). researchgate.net The addition of barium oxide as a modifier to γ-Al2O3 can suppress the γ-to-α phase transition, thereby improving the thermal stability of the alumina. bibliotekanauki.pl In the dry reforming of methane, the addition of barium to a Ni/YZr catalyst helps to stabilize the cubic phase of ZrO2. acs.org

The aging process of the precipitate in a continuous precipitation synthesis method can also affect the phase composition. matec-conferences.org It has been observed that aging the precipitate can lead to an increase in the concentration of 3BaO·Al2O3. matec-conferences.org

Phase Equilibria Studies in this compound Systems (e.g., BaO-Al2O3-H2O)

Understanding the phase equilibria in this compound systems is essential for controlling the synthesis and properties of these materials. The BaO-Al2O3-H2O system at 30°C has been studied to understand the hydration of various barium aluminates and to establish the stable and metastable phase relationships. nist.gov

In this system, all barium aluminates are found to be hydrolyzed by water. nist.gov The stable solid phases at 30°C are gibbsite (Al2O3·3H2O), barium hydroxide (B78521) octahydrate (Ba(OH)2·8H2O), and, over a narrow range of concentrations, likely 2BaO·Al2O3·5H2O. nist.gov Several hydrated barium aluminates, such as BaO·Al2O3·7H2O, exhibit a range of metastable solubility. nist.gov The composition of these hydrates can be sensitive to the humidity of the environment. nist.gov For example, BaO·Al2O3·7H2O can lose one molecule of water in dry air. nist.gov

Thermodynamic calculations have been used to predict phase equilibria in more complex oxide systems containing BaO and Al2O3, particularly in the context of molten core-concrete interactions during severe nuclear reactor accidents. iaea.org These studies show that fission products like BaO can have strong interactions with other oxides such as SiO2 and ZrO2, leading to their retention in the condensed phases rather than being vaporized. iaea.org

The BaO-Al2O3 binary system has also been thermodynamically assessed using the CALPHAD (Calculation of Phase Diagrams) technique. researchgate.net This involves optimizing a set of thermodynamic functions based on experimental phase equilibrium data and thermodynamic properties to create a comprehensive phase diagram. researchgate.net Such studies are crucial for predicting phase formation and stability over a wide range of compositions and temperatures.

Stable and Metastable Solid Phases

This compound (BaAl₂O₄) and related compounds in the BaO-Al₂O₃ system are known for their complex phase behavior, exhibiting several stable and metastable solid phases depending on temperature, pressure, and synthesis conditions. The primary compound, BaAl₂O₄, is particularly noted for a significant phase transition from a ferroelectric to a paraelectric state.

At room temperature (around 25°C), BaAl₂O₄ typically crystallizes in a hexagonal structure with the space group P6₃. brunel.ac.ukirb.hr This phase is ferroelectric. researchgate.net Upon heating, it undergoes a reversible phase transition to a high-temperature paraelectric (PE) phase. tandfonline.com This transition is accompanied by a doubling of the unit cell dimensions in the a-b plane and a change in the space group to P6₃22. tandfonline.comarxiv.org The transition temperature (Curie temperature, Tc) for this change is reported to be in the range of 400–450 K (127–177°C). brunel.ac.ukresearchgate.net One study pinpointed the structural phase transition at 451.4 K. arxiv.org The transition has been described as unconventional, being driven by two competing soft modes. arxiv.org

The crystal structure of the low-temperature ferroelectric (FE) phase (space group P6₃) and the high-temperature paraelectric phase (space group P6₃22) differ mainly in the configuration of Al-O strings along the c-axis. tandfonline.com In the paraelectric phase, all these strings are equivalent, whereas in the ferroelectric phase, straight and corrugated strings alternate in an ordered manner. tandfonline.com The complexity of the structure is further highlighted by the presence of two inequivalent crystallographic sites for barium ions (Ba1 and Ba2) and four distinct, tetrahedrally coordinated aluminum sites (Al1 to Al4) in the P6₃ hexagonal structure. irb.hr

Beyond the most common BaAl₂O₄, the BaO-Al₂O₃ system contains several other thermodynamically stable aluminates. nuczu.edu.ua Thermodynamic studies have estimated data for compounds such as Ba₃Al₂O₆ and BaAl₁₂O₁₉. nuczu.edu.ua Research has also identified other potential phases, including Ba₄Al₂O₇, Ba₅Al₂O₈, Ba₇Al₂O₁₀, Ba₈Al₂O₁₁, and Ba₁₀Al₂O₁₃, although comprehensive experimental thermodynamic data for these are scarce. nuczu.edu.ua

Metastable phases are also a significant feature of the this compound system. For instance, in the presence of silica (B1680970) (SiO₂), a hexagonal polymorph of barium aluminum silicate (BaAl₂Si₂O₈), known as hexacelsian, forms first during synthesis. e-tarjome.com This hexacelsian phase is metastable below 1590°C. e-tarjome.com Additionally, a variety of hydrated barium aluminates exist, many of which exhibit metastable solubility. nist.gov Studies at 30°C have identified several hydrated forms, such as BaO·Al₂O₃·7H₂O, which is metastable with respect to BaO·Al₂O₃·4H₂O. nist.gov Other prepared hydrates include BaO·Al₂O₃·H₂O, BaO·Al₂O₃·2H₂O, and 2BaO·Al₂O₃·5H₂O. nist.gov

The following tables summarize the crystallographic data for the primary phases of BaAl₂O₄ and the thermodynamic data for various this compound compounds.

Table 1: Crystallographic Data for BaAl₂O₄ Phases

| Phase | Temperature Range | Crystal System | Space Group | Lattice Parameters (Å) |

| Ferroelectric (FE) | < 400-450 K | Hexagonal | P6₃ | a = 10.4469, c = 8.7927 tandfonline.com |

| Paraelectric (PE) | > 400-450 K | Hexagonal | P6₃22 | a ≈ 5.22, c ≈ 8.8 tandfonline.com |

Table 2: Heats of Formation for this compound Compounds at 25°C

| Compound | Formation Reaction | Heat of Formation (ΔH) (kcal/mol) |

| BaO·Al₂O₃ (BaAl₂O₄) | BaO(c) + Al₂O₃(c) → BaO·Al₂O₃(c) | -34.89 nist.gov |

| 3BaO·Al₂O₃ (Ba₃Al₂O₆) | 3BaO(c) + Al₂O₃(c) → 3BaO·Al₂O₃(c) | -59.95 nist.gov |

| BaO·Al₂O₃·H₂O | BaO·Al₂O₃(c) + H₂O(l) → BaO·Al₂O₃·H₂O(c) | -23.99 nist.gov |

| BaO·Al₂O₃·2H₂O | BaO·Al₂O₃(c) + 2H₂O(l) → BaO·Al₂O₃·2H₂O(c) | -49.33 nist.gov |

| BaO·Al₂O₃·4H₂O | BaO·Al₂O₃(c) + 4H₂O(l) → BaO·Al₂O₃·4H₂O(c) | -98.28 nist.gov |

| BaO·Al₂O₃·7H₂O | BaO·Al₂O₃(c) + 7H₂O(l) → BaO·Al₂O₃·7H₂O(c) | -166.7 nist.gov |

| 2BaO·Al₂O₃·5H₂O | 2BaO(c) + Al₂O₃(c) + 5H₂O(l) → 2BaO·Al₂O₃·5H₂O(c) | -120.7 nist.gov |

Defect Chemistry and Electronic Structure Investigations

Intrinsic Point Defects and Formation Energies

Intrinsic point defects in barium aluminate include vacancies on the oxygen, barium, or aluminum sites, as well as atoms occupying interstitial positions. These defects can exist in various charge states and their formation energies depend on the atomic chemical potentials.

Oxygen vacancies are a common intrinsic defect in this compound. The formation of oxygen-deficient BaAl₂O₄ can be achieved by thermal treatment in a reducing atmosphere, such as hydrogen gas. researchgate.net These vacancies significantly alter the electronic structure by introducing new energy levels within the band gap. researchgate.net

Density Functional Theory (DFT) calculations have shown that oxygen vacancies create impurity states above the valence band maximum (VBM). researchgate.netnih.gov These defect states can act as electron traps and are responsible for some of the photoluminescent and afterglow properties observed in undoped BaAl₂O₄. researchgate.netnih.gov The oxygen vacancies can exist in different charge states, often described using the F-center notation:

F²⁺ center : An oxygen vacancy with no trapped electrons (a net +2 charge).

F⁺ center : An oxygen vacancy that has trapped one electron (a net +1 charge).

F⁰ center : An oxygen vacancy that has trapped two electrons (electrically neutral).

The presence of these centers, particularly F and F⁺ centers, has been linked to specific excitation bands in the material's optical spectra. researchgate.net Furthermore, the high concentration of oxygen vacancies can facilitate the rapid migration of lattice oxygen, enhancing the oxygen transport capacity of the material. researchgate.net

Barium vacancies (V"Ba) are another significant type of intrinsic defect in the BaAl₂O₄ lattice. DFT calculations indicate that barium vacancies introduce defect energy levels approximately 0.50 eV above the VBM. nih.gov These negatively charged vacancies can function as hole traps, capturing holes from the valence band. nih.gov Along with oxygen vacancies, barium vacancies are considered responsible for the bluish-green afterglow and blue photoluminescence observed in undoped this compound. researchgate.netnih.gov

While specific formation energies for vacancies in BaAl₂O₄ are not extensively reported, studies on similar compounds provide insight. For instance, in the related barium hexacelsian (BaAl₂Si₂O₈) ceramic, the formation energy for a barium vacancy was calculated to be 4.77 eV per defect. materialsvirtuallab.org Aluminum vacancies (V'''Al) are also possible intrinsic point defects, though their formation and impact are less documented in the literature for BaAl₂O₄ compared to oxygen and barium vacancies. uoanbar.edu.iqrsc.org

| Defect Type | Compound | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Barium Vacancy (V"Ba) | BaAl₂O₄ | Defect Energy Level above VBM | ~0.50 eV | nih.gov |

| Oxygen Vacancy (V••O) | BaAl₂O₄ | Introduces impurity states | Above VBM | researchgate.netnih.gov |

| Barium Vacancy (V"Ba) | BaAl₂Si₂O₈ | Formation Energy (Ef) | 4.77 eV/defect | materialsvirtuallab.org |

Extrinsic Defects and Dopant Incorporation Mechanisms

The introduction of foreign atoms, or dopants, into the BaAl₂O₄ lattice creates extrinsic defects. These dopants are crucial for tailoring the material's luminescent and other functional properties. The site occupied by the dopant ion is determined by factors such as ionic radius and charge.

Rare earth ions are common activators and co-activators in this compound phosphors.

Europium (Eu²⁺/Eu³⁺) : The Eu²⁺ ion is a well-known activator for green luminescence in BaAl₂O₄. Due to its ionic radius being similar to that of Ba²⁺, it is widely accepted that Eu²⁺ substitutes for Ba²⁺ in the host lattice. rsc.orgsemanticscholar.org The BaAl₂O₄ structure has two distinct crystallographic sites for barium (Ba1 and Ba2). semanticscholar.org DFT calculations have indicated that the Eu²⁺ ion has a preference for the smaller of these two Ba sites. semanticscholar.orgresearchgate.net When trivalent Eu³⁺ is used as a dopant, it can also substitute for Ba²⁺. To maintain charge balance, this substitution can lead to the formation of barium vacancies or, more favorably, interstitial oxygen ions. researchgate.netrsc.org The solution energy for Eu³⁺ substitution at a Ba²⁺ site with charge compensation by an interstitial oxygen has been calculated to be 3.01 eV at 0 K. researchgate.net

Dysprosium (Dy³⁺) : Dy³⁺ is a common co-dopant used to create deep traps, which enhances the persistent luminescence properties of BaAl₂O₄:Eu²⁺ phosphors. worktribe.comutupub.fi The incorporation of Dy³⁺ is complex. Due to its ionic radius, it can potentially substitute for either the larger Ba²⁺ ions or the smaller Al³⁺ ions. worktribe.com Atomistic simulations suggest that the substitution of Dy³⁺ at a Ba²⁺ site, with charge compensation via an interstitial oxygen, is an energetically favorable mechanism. worktribe.com The small energy difference between this and substitution at an Al³⁺ site suggests that Dy³⁺ may occupy both cationic sites. worktribe.com

Transition metal ions are another class of dopants used to modify the optical properties of this compound.

Chromium (Cr³⁺) : Doping with Cr³⁺ can produce red-emitting phosphors. nju.edu.cn There are differing reports on its exact substitution site. Some studies, based on Rietveld refinement, suggest that Cr³⁺ ions likely substitute for Al³⁺ ions on the tetrahedral Al1 sites. researchgate.net However, other spectroscopic analyses indicate that Cr³⁺ ions, which have a high preference for octahedral coordination, occupy distorted octahedral sites within the aluminate lattice, likely substituting for Al³⁺. nju.edu.cn This discrepancy may arise from different synthesis conditions or Cr³⁺ concentrations.

Cobalt (Co³⁺) : Studies using X-ray Absorption Spectroscopy (XAS) and Rietveld refinements have shown that Co³⁺ ions preferentially substitute for aluminum at the tetrahedral Al3 sites within the BaAl₂O₄ host lattice. irb.hr This substitution induces an increase in the average bond distances within the (Al3)O₄ tetrahedra. irb.hr

| Dopant Ion | Host Ion Substituted | Crystallographic Site | Coordination Environment | Charge Compensation Mechanism | Reference |

|---|---|---|---|---|---|

| Eu²⁺ | Ba²⁺ | Ba1 and Ba2 sites (preference for smaller site) | 9-fold coordination | Isovalent substitution | semanticscholar.orgresearchgate.net |

| Eu³⁺ | Ba²⁺ | Ba sites | 9-fold coordination | Interstitial Oxygen (O"i) or Barium Vacancy (V"Ba) | researchgate.netrsc.org |

| Dy³⁺ | Ba²⁺ or Al³⁺ | Ba sites or Al sites | - | Interstitial Oxygen (O"i) if substituting Ba²⁺ | worktribe.com |

| Cr³⁺ | Al³⁺ | Tetrahedral (Al1) or Octahedral sites | Tetrahedral or Octahedral | Isovalent substitution | nju.edu.cnresearchgate.net |

| Co³⁺ | Al³⁺ | Tetrahedral (Al3) | Tetrahedral | Isovalent substitution | irb.hr |

Theoretical Modeling of Defect Structures

Theoretical modeling provides invaluable insights into the atomic-scale details of defect structures, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Defect Energy Levels and Formation Probability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of materials. In the context of this compound, DFT calculations have been employed to determine the formation energies of various point defects and their corresponding energy levels within the band gap.

Research has shown that the formation of defects is highly dependent on the synthesis conditions. aps.org DFT calculations can predict the stability of different defect types, such as vacancies, interstitials, and antisite defects, under varying chemical potentials. aps.org For instance, in similar MAB phase compounds, studies have indicated that vacancies and antisite defects are generally more energetically favorable to form than interstitials. aps.org

In europium-doped this compound (BaAl₂O₄:Eu²⁺), DFT calculations have been utilized to understand the structural distortions arising from the substitution of Ba²⁺ ions with the smaller Eu²⁺ ions. optica.org These calculations revealed that Eu²⁺ preferentially occupies the smaller of the two possible Ba sites in the BaAl₂O₄ host lattice. optica.org Furthermore, DFT has been used to calculate the energy levels of the Eu²⁺ 4f⁷ and 4f⁶5d¹ states, confirming that excited electrons can readily reach the conduction band, a key process for persistent luminescence. optica.org The Hubbard parameter (U) is often included in DFT calculations (DFT+U) for systems with localized f-electrons, like Eu²⁺, to more accurately describe the electronic structure. optica.org

Studies on related perovskite oxides like barium ferrosilicate (BaFeO₃) have used DFT to analyze the formation energies of oxygen vacancies and their relationship with the electronic structure, providing a framework that can be extended to aluminates. acs.org Similarly, investigations into barium hexacelsian (BaAl₂Si₂O₈) have used DFT to calculate the formation energies of barium vacancies, identifying them as the most probable defects under certain conditions. materialsvirtuallab.org These studies highlight the capability of DFT to predict defect probabilities and their impact on material properties. materialsvirtuallab.org

Table 1: Selected DFT Calculation Findings for this compound and Related Compounds

| Compound System | Defect Studied | Key Finding | Reference |

|---|---|---|---|

| BaAl₂O₄:Eu²⁺ | Eu²⁺ substitution | Eu²⁺ prefers the smaller Ba site; excited electrons can reach the conduction band. | optica.org |

| BaAl₂Si₂O₈ | Barium vacancies | Barium vacancies have the lowest formation energy among considered point defects. | materialsvirtuallab.org |

| MAB phases | Point defects | Vacancy and antisite defects are generally more favorable than interstitials. | aps.org |

Atomistic Simulation Methods for Defect Geometry and Stability

Atomistic simulation, a classical approach based on interatomic potentials, is a valuable tool for modeling the geometry and stability of defect structures in complex crystal lattices. researchgate.net This method has been successfully applied to this compound and its derivatives to understand defect behavior. researchgate.netresearcher.life

A key application has been in the study of barium magnesium aluminate (BAM), which shares the β-alumina structure with some forms of this compound. researcher.lifeelectrochem.org Atomistic simulations have been used to investigate the geometry and stability of Reidinger defects, which are believed to be a source of color centers that can affect the performance of phosphors. electrochem.org These simulations have shown that an excess of alumina (B75360) in the starting materials can lead to the formation of these defects. researcher.life The calculated structural modifications of the lattice surrounding a Reidinger defect show excellent agreement with experimental results. electrochem.org

The methodology involves using a supercell approach to model the defective lattice and employing energy minimization techniques to determine the most stable defect geometries. electrochem.org The calculated lattice energies are then used to assess the stability of various defect configurations. researcher.life This approach has also been used to investigate the location and geometry of intercalated water molecules in the BAM lattice, which can lead to phosphor degradation through the oxidation of activator ions. researcher.life

Experimental Probing of Defect Structures

Experimental techniques provide direct evidence of the presence and nature of defect structures, validating and complementing theoretical models.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers (e.g., Cr³⁺, Ti³⁺, O₂⁻)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wisc.eduwikipedia.org It is particularly effective for identifying and characterizing paramagnetic centers, such as transition metal ions and certain defect types, within a crystal lattice. wisc.eduwiley-vch.de

In the context of this compound, EPR has been instrumental in studying dopant ions like Cr³⁺. When Cr³⁺ is introduced into the BaAl₂O₄ host, it typically substitutes for Al³⁺ in octahedral sites. EPR studies on Cr³⁺-doped BaAl₂O₄ have been conducted at various temperatures to characterize the local environment of the chromium ions. researchgate.net The resulting EPR spectra can show resonance signals at specific g-values, which are indicative of isolated Cr³⁺ ions in strong ligand field octahedral sites. researchgate.net Shifts in these g-values with increasing dopant concentration can suggest slight variations in the local crystal field around the Cr³⁺ ion. researchgate.net

EPR is also a powerful tool for detecting other paramagnetic species. For instance, Ti³⁺ ions, which have been studied in gallo-germanate glasses, can be identified by their characteristic EPR signals. nih.gov Similarly, superoxide (B77818) radicals (O₂⁻), which are paramagnetic, have been identified on the surface of nanocrystals like SrTiO₃ and BaTiO₃ using EPR. rsc.org The presence of these species can be crucial in understanding photocatalytic and degradation mechanisms. The technique is sensitive enough to determine the type, symmetry, and distortion of the local environment of these paramagnetic centers. researchgate.net

Table 2: Representative EPR Signals for Paramagnetic Centers in Aluminate and Titanate Systems

| Paramagnetic Center | Host Material | Typical g-value(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Cr³⁺ (isolated) | BaAl₂O₄ | ~4.25, ~3.85 | Indicates Cr³⁺ in octahedral sites with strong crystal field. | researchgate.net |

| Ti³⁺ | Germanate Glass | ~1.93 | Identification of Ti³⁺ oxidation state. | nih.gov |

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States and Local Environment

X-ray Absorption Near-Edge Structure (XANES) is a powerful, element-specific technique that provides information about the oxidation state and local coordination environment of an absorbing atom. cdnsciencepub.comxrayabsorption.orgwashington.edu The technique involves tuning X-ray energy across an absorption edge of a specific element and measuring the absorption coefficient. mdpi.com The precise energy of the absorption edge and the features in the XANES region are highly sensitive to the formal oxidation state and the geometry of the absorbing atom's nearest neighbors. xrayabsorption.orgwashington.edu

In studies of doped this compound, XANES has been crucial for determining the valence state of dopant ions. For example, in chromium-doped BaAl₂O₄, Cr K-edge XANES analysis has been used to show the presence of chromium in both Cr³⁺ and Cr⁶⁺ oxidation states. irb.hr The pre-edge features in a XANES spectrum, such as the 1s to 3d transition for transition metals, are particularly informative. The intensity of this otherwise forbidden transition becomes enhanced when the local symmetry deviates from perfect octahedral, providing insight into lattice distortions. osti.gov

Similarly, for europium-doped BaAl₂O₄, Eu L-edge XANES has been employed to probe the oxidation state and local environment of europium ions. researchgate.net This is critical for understanding the efficiency of luminescence, which often depends on achieving the desired Eu²⁺ state. XANES can effectively distinguish between Eu²⁺ and Eu³⁺. researchgate.net The technique's sensitivity to the local chemical and physical state makes it an indispensable tool for characterizing the complex defect chemistry in functional materials like this compound. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | BaAl₂O₄ |

| Barium Magnesium Aluminate | BaMgAl₁₀O₁₇ |

| Barium Ferrosilicate | BaFeO₃ |

| Barium Hexacelsian | BaAl₂Si₂O₈ |

| Aluminum Oxide (Alumina) | Al₂O₃ |

| Chromium(III) ion | Cr³⁺ |

| Titanium(III) ion | Ti³⁺ |

| Superoxide ion | O₂⁻ |

| Europium(II) ion | Eu²⁺ |

| Europium(III) ion | Eu³⁺ |

| Barium ion | Ba²⁺ |

| Aluminum ion | Al³⁺ |

| Strontium Titanate | SrTiO₃ |

| Barium Titanate | BaTiO₃ |

Spectroscopic Characterization and Optical Phenomena in Barium Aluminates

Vibrational Spectroscopy for Structural Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of barium aluminates at the molecular level.

Table 1: Characteristic IR Absorption Bands in Barium Aluminate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~800 | Ba-O-Al and Al-O-Al stretching and bending vibrations | researchgate.net |

Raman spectroscopy complements IR spectroscopy by providing detailed information about the lattice vibrations and crystalline phases of this compound. The Raman spectrum of BaAl₂O₄ typically exhibits several distinct peaks corresponding to different vibrational modes. For instance, discrete peaks have been observed at approximately 242 cm⁻¹, 409 cm⁻¹, 574 cm⁻¹, and 818 cm⁻¹. researchgate.net These peaks are assigned to the F₂g, E_g, and A₁g vibrational modes, which are characteristic of the hexagonal spinel structure of BaAl₂O₄. researchgate.net The presence and sharpness of these Raman modes are indicative of a well-ordered crystalline structure. Phase transformations in barium aluminates, such as those induced by temperature changes, can be effectively monitored using Raman spectroscopy, as changes in the crystal symmetry lead to shifts in the peak positions and the appearance or disappearance of certain modes.

Table 2: Raman Vibrational Modes in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 242 | F₂g | researchgate.net |

| 409 | E_g | researchgate.net |

| 574 | - | researchgate.net |

| 818 | A₁g | researchgate.net |

Electronic Spectroscopy for Luminescent Properties

Electronic spectroscopy techniques are pivotal in characterizing the luminescent properties of barium aluminates, particularly when doped with rare-earth or transition metal ions. These methods probe the electronic transitions that give rise to the emission of light.

UV-Vis spectroscopy is employed to determine the excitation and emission characteristics of doped barium aluminates. The excitation spectrum reveals the wavelengths of light that are most efficiently absorbed by the material to promote electrons to higher energy states. The subsequent emission spectrum shows the wavelengths of light emitted as the electrons relax back to their ground states. For example, europium-doped this compound (BaAl₂O₄:Eu²⁺) exhibits a bright blue emission peaking at 452 nm. researchgate.net Terbium-doped this compound (BaAl₂O₄:Tb³⁺) shows a characteristic green emission with a main wavelength at 549 nm. researchgate.net Similarly, thulium-doped this compound (BaAl₂O₄:Tm³⁺) emits in the blue region, with a primary wavelength at 462 nm. researchgate.net The specific wavelengths of excitation and emission are highly dependent on the dopant ion and its local environment within the host lattice.

Photoluminescence (PL) studies provide a deeper understanding of the emission efficiency of doped barium aluminates. The PL spectrum of undoped BaAl₂O₄ can show emission in the wavelength range of 450 to 750 nm. researchgate.net When doped with activators like cerium, the photoluminescence spectra can show well-resolved peaks, for instance at 455 nm when excited with a 390 nm source. researchgate.net The intensity of this photoluminescence can be influenced by the concentration of the dopant, with an optimal concentration yielding the highest brightness before concentration quenching occurs. researchgate.net For instance, in Ce³⁺-doped this compound, the maximum PL intensity is observed at a 2 mol% concentration of Ce³⁺. researchgate.net The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of a phosphor material. High quantum yields are desirable for applications such as solid-state lighting and displays.

Table 3: Photoluminescence Properties of Doped Barium Aluminates

| Dopant | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color | Reference |

|---|---|---|---|---|

| Eu²⁺ | - | 452 | Blue | researchgate.net |

| Tb³⁺ | - | 549 | Green | researchgate.net |

| Tm³⁺ | - | 462 | Blue | researchgate.net |

| Ce³⁺ | 390 | 455 | Blue | researchgate.net |

Thermoluminescence (TL) and mechanoluminescence (ML) are specialized luminescence studies that investigate the light emission from barium aluminates upon thermal or mechanical stimulation, respectively. In TL, the material is first exposed to radiation (like UV light) to trap electrons in defect states within the crystal lattice. Upon heating, these trapped electrons are released and recombine with luminescence centers, emitting light. The intensity of the emitted light as a function of temperature, known as a glow curve, provides information about the trap depths and kinetics. For instance, cerium-doped phosphors have been studied where the TL intensity increases with increasing UV exposure time. researchgate.net

Mechanoluminescence is the phenomenon of light emission under mechanical stress. isroset.org Rare-earth doped aluminates are known to be efficient mechanoluminescent materials. isroset.org The application of mechanical energy can detrap charge carriers, leading to light emission. This property makes them promising candidates for applications in stress sensing and damage detection. isroset.org

Cathodoluminescence Studies for Electron-Beam Induced Emission

Cathodoluminescence (CL) is an optical and electromagnetic phenomenon where a material emits photons after being struck by high-energy electrons. wikipedia.org This electron-beam induced emission is a powerful tool for characterizing the luminescent properties of materials like this compound. In a typical CL setup, a focused electron beam from a scanning electron microscope (SEM) impinges on the sample, exciting electrons from the valence band to the conduction band. wikipedia.orgattolight.com When these electrons recombine with holes in the valence band, they can release energy in the form of photons, producing light. wikipedia.org

The study of cathodoluminescence in barium aluminates, particularly when doped with rare-earth elements, provides crucial insights into their electronic structure and defect states. The energy and intensity of the emitted light are characteristic of the material's composition, crystal structure, and the presence of any activators or defects. For instance, in europium-doped this compound (BaAl₂O₄:Eu), the characteristic broad green emission centered around 500 nm is attributed to the 4f⁶5d¹ → 4f⁷ transition of the Eu²⁺ ion. CL spectroscopy can map the spatial distribution of this emission, revealing information about the homogeneity of the dopant distribution and the presence of different crystalline phases.

Advanced X-ray Spectroscopies for Electronic Structure and Local Environment

Advanced X-ray techniques are indispensable for probing the atomic-level structure and electronic properties of barium aluminates. These methods provide element-specific information that is crucial for understanding the material's behavior.

X-ray Absorption Fine Structure (XAFS) and Extended XAFS (EXAFS) for Local Coordination and Oxidation States

X-ray Absorption Fine Structure (XAFS) refers to the details in an X-ray absorption spectrum of a specific element within a material. mdpi.comtoray-research.co.jp The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, such as bond distances and coordination numbers. nist.govnih.gov